7-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
7-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-29-19-8-4-5-15-13-20(30-21(15)19)23(28)26-16-9-11-27(12-10-16)22-17-6-2-3-7-18(17)24-14-25-22/h4-5,8,13-14,16H,2-3,6-7,9-12H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVQZKBSNRFTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3CCN(CC3)C4=NC=NC5=C4CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors
Formation of Benzofuran Core: The benzofuran core can be synthesized via the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.
Introduction of Methoxy Group: The methoxy group is introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Coupling with Tetrahydroquinazoline and Piperidine Moieties: The final coupling step involves the reaction of the benzofuran derivative with the tetrahydroquinazoline and piperidine intermediates under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
7-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 7-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, it may interact with neurotransmitter receptors in the brain, influencing neurological functions .
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis likely involves coupling a 7-methoxybenzofuran-2-carboxylic acid with a piperidin-4-yl-tetrahydroquinazoline amine, a strategy validated for related carboxamides .
- Data Gaps: No experimental data on potency, toxicity, or pharmacokinetics are available in the provided evidence. Comparative studies with imidazolidinone derivatives suggest that core structure modifications significantly impact efficacy .
Biological Activity
The compound 7-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A benzofuran moiety, known for various biological activities.
- A piperidine ring, which is often associated with neuroactive compounds.
- A tetrahydroquinazoline unit, which has shown promise in neuroprotection and anti-inflammatory activities.
The molecular formula for this compound is , with a molecular weight of approximately 344.42 g/mol.
Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance:
- Mechanism of Action : The compound may act through modulation of neurotransmitter systems and inhibition of neuroinflammatory pathways. Studies have shown that related benzofuran derivatives can protect neuronal cells from oxidative stress and apoptosis .
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties. For example:
- In vitro Studies : Similar compounds have demonstrated activity against various bacterial strains. The effectiveness was measured using minimum inhibitory concentration (MIC) assays, showing significant antibacterial effects against Gram-positive and Gram-negative bacteria .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Neuroprotection | Inhibition of oxidative stress | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Antifilarial | Potential macrofilaricidal action |
Case Study: Neuroprotection in Animal Models
A study evaluated the neuroprotective effects of a related benzofuran derivative in a mouse model of neurodegeneration. The results indicated significant improvement in cognitive function and reduced neuronal death compared to untreated controls. The compound's ability to modulate inflammatory responses was highlighted as a key factor in its protective effects .
Case Study: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives similar to this compound were tested against various pathogens. The results demonstrated promising antibacterial activity with MIC values indicating effective inhibition at low concentrations .
Q & A
Q. What are the established synthetic routes for 7-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide?
The compound is synthesized via multi-step procedures involving cyclization, coupling, and purification. For example, spirocyclic intermediates are generated using reagents like 2-oxa-spiro[3.4]octane-1,3-dione and substituted benzothiazol-2-yl-amines, followed by pyrrolidine-mediated ring expansion . Key steps include:
- Condensation reactions with carbonyl-containing intermediates.
- Purification via column chromatography and recrystallization.
- Validation using melting point analysis, elemental analysis, and spectroscopic methods (IR, UV-Vis) .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- Spectroscopy :
- 1H/13C NMR to confirm structural integrity (e.g., aromatic protons at δ 7.26–7.18 ppm, methoxy groups at δ 3.92 ppm) .
- MALDI-TOF/MS for molecular weight verification (e.g., [M+H]+ peaks at m/z 447.8–603.4) .
- Chromatography :
- Reverse-phase HPLC for purity assessment (>95% purity thresholds) .
- Elemental analysis to validate empirical formulas .
Q. How can researchers determine the solubility and stability of this compound under experimental conditions?
- Solubility : Use shake-flask methods in buffers (pH 1–12) or organic solvents (DMSO, acetonitrile) with quantification via UV spectrophotometry or HPLC .
- Stability : Conduct accelerated degradation studies under heat (40–60°C), light, and humidity, monitoring decomposition via LC-MS .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic or chromatographic data during characterization?
- Cross-validation : Combine NMR, IR, and HRMS to confirm functional groups (e.g., benzofuran carbonyl at ~167 ppm in 13C NMR) .
- Isotopic labeling : Use deuterated solvents or 13C-labeled precursors to trace unexpected peaks .
- Computational validation : Compare experimental spectra with DFT-simulated spectra to identify discrepancies .
Q. How can reaction mechanisms for key synthetic steps (e.g., demethylation or cyclization) be elucidated?
- Mechanistic probes :
- Isotopic tracing : Introduce 18O or 2H labels to track oxygen/methyl group transfer (e.g., BBr3-mediated demethylation) .
- Kinetic studies : Monitor reaction intermediates via time-resolved NMR or in-situ IR .
Q. What methodologies optimize yield and selectivity in large-scale synthesis?
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading, solvent ratios) .
- Process intensification : Use flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation and scalability .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .
Q. How can researchers address discrepancies between in vitro and in silico activity predictions?
- Binding affinity validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare computational docking results (e.g., HDAC8 inhibition) with experimental Kd values .
- Conformational analysis : Use molecular dynamics simulations to assess ligand flexibility under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
